5-Bromo-6,7-difluoro-1,3-benzoxazole
Description
5-Bromo-6,7-difluoro-1,3-benzoxazole is a halogenated heterocyclic compound featuring a benzoxazole core substituted with bromine at position 5 and fluorine atoms at positions 6 and 6. The benzoxazole scaffold is characterized by a fused benzene and oxazole ring, imparting aromaticity and electron-withdrawing properties.
Properties
Molecular Formula |
C7H2BrF2NO |
|---|---|
Molecular Weight |
234.00 g/mol |
IUPAC Name |
5-bromo-6,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrF2NO/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H |
InChI Key |
OKAFPLGKZANJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method is the condensation of 2-aminophenol with 5-bromo-6,7-difluoro-2-carboxylic acid under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted-6,7-difluoro-1,3-benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of dehalogenated benzoxazole derivatives.
Scientific Research Applications
5-Bromo-6,7-difluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-microbial, anti-cancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as the inhibition of kinase activity or modulation of gene expression, resulting in anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to structurally related halogenated heterocycles from the provided evidence:
Table 1: Structural Analogs and Key Features
Key Observations :
- Core Heterocycle: The benzoxazole core differs from benzodiazole (IN-0390) and benzodithiazine () in electronic properties and reactivity.
- Substituent Effects : Bromine and fluorine substituents in this compound enhance electron-withdrawing effects compared to hydroxy/methoxy groups in Palmaerone E, impacting reactivity in cross-coupling reactions .
Physical Properties:
- Melting Points : The benzodithiazine analog () decomposes at 330–331°C, indicating high thermal stability likely shared by this compound due to halogen substitution and aromatic rigidity .
- Spectroscopic Data : IR and NMR data for benzodithiazine () highlight characteristic peaks for bromo (C-Br stretch ~575 cm⁻¹) and fluoro (C-F stretch ~1200 cm⁻¹) groups, which are relevant for structural confirmation of the target compound .
Electronic and Reactivity Profiles
- Electronic Properties : Computational studies on benzoxazole derivatives () reveal that electron-withdrawing groups (e.g., Br, F) lower the HOMO-LUMO gap, enhancing charge transfer properties. This positions this compound as a candidate for optoelectronic materials .
- Reactivity : Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms resist nucleophilic substitution, directing functionalization to specific sites .
Biological Activity
5-Bromo-6,7-difluoro-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiviral, anticancer, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, which is known for its pharmacological potential. The presence of bromine and fluorine atoms in its structure enhances its biological activity by influencing molecular interactions with biological targets.
Antimicrobial Activity
Benzoxazole derivatives have shown considerable antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : A study indicated that benzoxazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 250 to 7.81 µg/mL, demonstrating broad-spectrum activity .
- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans. While less potent than fluconazole, many derivatives outperformed fluconazole against specific resistant strains .
Antiviral Activity
Research has highlighted the antiviral potential of benzoxazole derivatives against various viruses. For example:
- Tobacco Mosaic Virus (TMV) : Compounds similar to this compound exhibited protective activities against TMV with inhibition rates reaching up to 54.41% at certain concentrations .
Anticancer Activity
The anticancer properties of benzoxazole derivatives are particularly noteworthy:
- Cytotoxic Effects : Various studies have reported that benzoxazole derivatives induce cytotoxicity in several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The IC50 values for some compounds were found to be between 1.94 and 3.46 µM .
- Mechanism of Action : The anticancer mechanism is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways . For instance, compounds targeting tubulin assembly showed significant effects on cancer cell cycle arrest .
Anti-inflammatory Activity
Benzoxazole derivatives have also been studied for their anti-inflammatory properties:
- Inhibition of Edema : Some compounds demonstrated significant anti-inflammatory activity with inhibition rates as high as 66.1% in edema models . This suggests potential therapeutic applications in inflammatory diseases.
Summary of Biological Activities
Case Studies and Research Findings
Several case studies emphasize the importance of structural modifications in enhancing biological activity:
- Structural Modifications : Research indicates that substituents such as fluorine significantly enhance the antibacterial and anticancer activities of benzoxazole compounds by improving their interaction with biological targets .
- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how these compounds interact at the molecular level, aiding in the design of more effective derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
